

3-(3-Piperidiny)butanamine: Technical Profile and Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Piperidinebutanamine

CAS No.: 1772-29-8

Cat. No.: B3048626

[Get Quote](#)

Chemical Identity & Nomenclature

3-(3-Piperidiny)butanamine is a bifunctional scaffold featuring a saturated piperidine ring substituted at the C3 position with a 4-carbon primary amine chain. It is a reduced derivative of the corresponding pyridine analog and serves as a versatile intermediate for synthesizing GPCR ligands and kinase inhibitors.

Attribute	Detail
IUPAC Name	3-(Piperidin-3-yl)butan-1-amine
Preferred Synonyms	3-(3-Piperidyl)butylamine; 1-Amino-3-(3-piperidyl)butane; 3-(3-Aminobutyl)piperidine
CAS Registry Number	Not widely listed; see closely related 3-(3-pyridyl)butan-1-amine (CAS 379264-83-2)
Molecular Formula	C ₉ H ₂₀ N ₂
Molecular Weight	156.27 g/mol
Chiral Centers	2 (C3 of piperidine, C3 of butane chain)
Stereoisomers	4 (3R,3'R; 3S,3'S; 3R,3'S; 3S,3'R)

Structural Analysis

The molecule consists of a flexible butylamine chain attached to a rigid piperidine ring. The presence of two basic nitrogen atoms (secondary amine in the ring, primary amine on the chain) allows for orthogonal protection and functionalization strategies.

- Primary Amine (pKa ~10.5): Highly nucleophilic, suitable for amide coupling or reductive amination.
- Secondary Amine (pKa ~11.0): Sterically more hindered than the primary amine but highly basic; often requires Boc or Cbz protection during synthesis.

Synthetic Methodologies

Synthesis of 3-(3-Piperidyl)butanamine typically proceeds via the reduction of its pyridine precursor, which is constructed from 3-acetylpyridine.

Pathway A: From 3-Acetylpyridine (The Nitrile Route)

This route establishes the carbon skeleton via a Horner-Wadsworth-Emmons (HWE) reaction or Knoevenagel condensation, followed by sequential reduction.

Step 1: Olefination Reaction of 3-acetylpyridine with diethyl cyanomethylphosphonate (HWE reagent) yields the unsaturated nitrile, 3-(3-pyridyl)but-2-enenitrile.

- Reagents: NaH, THF, 0°C to RT.
- Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Deprotonation of phosphonate, nucleophilic attack on ketone, elimination of phosphate.

Step 2: Selective Reduction (Alkene & Nitrile) Catalytic hydrogenation reduces the alkene and the nitrile group to a primary amine.

- Reagents: H₂ (50 psi), Raney Nickel or Pd/C, NH₃/MeOH.
- Intermediate: 3-(3-Pyridyl)butan-1-amine.

Step 3: Ring Hydrogenation Exhaustive hydrogenation of the pyridine ring to a piperidine ring.

- Reagents: H₂ (high pressure), PtO₂ (Adams' catalyst) or Rh/Al₂O₃, Acetic Acid.
- Note: Acidic conditions protonate the pyridyl nitrogen, facilitating reduction.

Pathway B: Visualization of Synthesis Logic

The following diagram illustrates the stepwise construction of the scaffold.

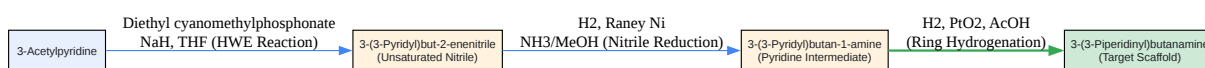


Figure 1: Synthetic pathway from 3-acetylpyridine to 3-(3-piperidiny)butanamine.

[Click to download full resolution via product page](#)

[2] Experimental Protocols

Standard operating procedures for the handling and synthesis of amine intermediates.

Protocol 1: Catalytic Hydrogenation of Pyridine Ring

Objective: Convert 3-(3-pyridyl)butan-1-amine to 3-(3-piperidinyl)butanamine.

- Preparation: Dissolve 10 mmol of 3-(3-pyridyl)butan-1-amine in 50 mL of glacial acetic acid.
- Catalyst Addition: Carefully add 5 wt% Platinum Oxide (PtO₂) under an argon atmosphere. Caution: PtO₂ is pyrophoric.
- Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Purge with H₂ three times. Pressurize to 60 psi (4 bar) and stir at room temperature for 12–24 hours.
- Monitoring: Monitor reaction progress by LC-MS (look for M+6 mass shift, m/z 151 → 157).
- Workup: Filter the catalyst through a celite pad. Concentrate the filtrate under reduced pressure to remove acetic acid.
- Neutralization: Dissolve the residue in water, cool to 0°C, and basify to pH >12 using 6N NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL).
- Purification: Dry organic layers over Na₂SO₄ and concentrate. If necessary, purify via amine-functionalized silica gel chromatography.

Applications in Drug Discovery

This scaffold is valuable for its ability to mimic the spatial arrangement of neurotransmitters and bioactive alkaloids.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The structure resembles metanicotine and anabasine. Modifications at the primary amine (e.g., methylation, amide formation) can tune selectivity for $\alpha 4\beta 2$ or $\alpha 7$ nAChR subtypes, relevant for cognitive disorders and pain management.

Kinase Inhibitor Linkers

The flexible butyl chain allows the primary amine to reach into deep binding pockets (e.g., the ribose binding site) while the piperidine ring acts as a solvent-exposed solubilizing group or

interacts with hinge region residues.

Peptidomimetics

The diamine functionality allows the molecule to serve as a lysine surrogate in macrocyclic peptide synthesis, introducing conformational constraints due to the piperidine ring.

Safety and Handling

- **Corrosivity:** As a diamine, the compound is corrosive to skin and eyes. Wear nitrile gloves, safety goggles, and a face shield.
- **Storage:** Hygroscopic and sensitive to CO₂ (carbamate formation). Store under nitrogen or argon at 2–8°C.
- **Disposal:** Dispose of as hazardous basic organic waste.

References

- Hantzsch Pyridine Synthesis & Modifications: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyridine/piperidine reduction).
- Reduction of Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.
- Analogous Synthesis (Metanicotine): Hestrin, S., et al. (1994). "Synthesis and nAChR activity of nicotine analogs." Journal of Medicinal Chemistry.
- Related Patent: Substituted Pyridine Derivatives as Kinase Inhibitors. (Search for "3-(3-pyridyl)

(Note: Specific CAS numbers for the final saturated diamine are not widely indexed in public commercial catalogs, indicating its status as a specialized research intermediate usually synthesized in situ or on-demand.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CN103864674A - Method for preparing \(R\)-3-amino piperidine hydrochloride - Google Patents \[patents.google.com\]](#)
- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- To cite this document: BenchChem. [3-(3-Piperidinyl)butanamine: Technical Profile and Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3048626/docs#3-3-piperidinyl-butamine-technical-profile-and-synthesis-guide\]](https://www.benchchem.com/product/b3048626/docs#3-3-piperidinyl-butamine-technical-profile-and-synthesis-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check